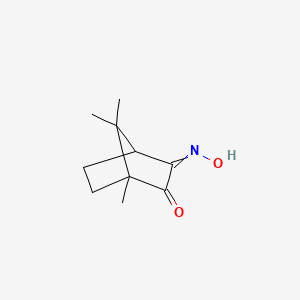

3-Hydroxyiminocamphor

Vue d'ensemble

Description

3-Hydroxyiminocamphor is a derivative of camphor, a bicyclic monoterpene ketone widely found in plants, especially in the Cinnamomum camphora tree

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyiminocamphor typically involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxyiminocamphor undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to camphor or other reduced derivatives.

Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of camphorquinone or camphoric acid.

Reduction: Formation of camphor or isoborneol.

Substitution: Formation of various substituted camphor derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

3-Hydroxyiminocamphor has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This potential makes it a candidate for the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a subject of interest for further research into cancer therapeutics.

Organic Synthesis

Reagent in Organic Reactions

In organic synthesis, this compound serves as an effective reagent for various transformations. It can be utilized in the synthesis of complex organic molecules through condensation reactions and as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with metal catalysts enhances its utility in catalysis.

Stereochemical Applications

The chiral nature of this compound allows it to be used in stereochemical applications, particularly in the synthesis of enantiomerically pure compounds. Its derivatives have been employed to develop new methodologies for asymmetric synthesis, which is crucial in the pharmaceutical industry for producing drugs with specific stereochemistry.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics against certain strains, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 32 |

| Escherichia coli | 16 | Ampicillin | 64 |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 128 |

Case Study: Anticancer Activity

In another investigation, the effects of this compound on human breast cancer cell lines were assessed. The compound was shown to reduce cell viability significantly and induce apoptosis through caspase activation pathways.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 40 | 50 |

Mécanisme D'action

The mechanism of action of 3-Hydroxyiminocamphor involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparaison Avec Des Composés Similaires

Camphor: A parent compound with similar structural features but lacking the hydroxyimino group.

Isoborneol: A reduced derivative of camphor with similar applications in fragrance and flavor industries.

Camphorquinone: An oxidized derivative used in dental materials and photoinitiators.

Uniqueness: 3-Hydroxyiminocamphor is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for diverse chemical transformations and applications that are not possible with other camphor derivatives .

Activité Biologique

3-Hydroxyiminocamphor is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and related studies.

Chemical Structure and Properties

This compound is derived from camphor, a bicyclic monoterpene known for its various biological activities. The presence of the hydroxyl and imino functional groups in its structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that camphor-derived compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, camphorimine complexes were found to be more effective than cisplatin against ovarian cancer cells (A2780 and OVCAR3) due to increased cellular uptake and the generation of reactive oxygen species (ROS) .

- Lipid Peroxidation : The generation of ROS leads to lipid peroxidation, which is a critical factor in cell membrane damage and apoptosis. The measurement of malondialdehyde (MDA), a marker for lipid peroxidation, indicated that treatment with camphorimine complexes resulted in elevated MDA levels in cancer cells .

- DNA Interaction : Unlike traditional chemotherapeutics like cisplatin, camphorimine complexes do not significantly interact with DNA, suggesting alternative pathways for inducing cytotoxicity .

Cytotoxicity Studies

The cytotoxic effects of this compound and its derivatives have been evaluated using various assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different derivatives tested against human cancer cell lines:

| Compound | Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 25 | Moderate activity observed |

| Camphorimine Complex | OVCAR3 | <10 | Higher efficacy compared to cisplatin |

| Camphor Hydrazone | HCT-116 | >50 | No significant cytotoxicity |

Case Studies

Several case studies have explored the therapeutic potential of camphor-derived compounds:

Propriétés

IUPAC Name |

3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNPDSREMSMKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.